molecular formula C6H10ClN3O B6268644 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1909316-29-5

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B6268644
CAS No.: 1909316-29-5
M. Wt: 175.6
InChI Key:
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Description

5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound that belongs to the class of compounds known as 3,4-dihydropyrimidinones . These compounds are of increasing interest due to their paramount biological relevance .


Synthesis Analysis

The synthesis of 3,4-dihydropyrimidinones, such as this compound, typically involves the Biginelli reaction . This reaction is a classical approach to reaching these scaffolds, although the product diversity suffers from some limitations . To overcome these restrictions, two main approaches have been devised. The first one involves the modification of the conventional components of the Biginelli reaction and the second one refers to the postmodification of the Biginelli products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The compound also contains an ethyl group and an amino group attached to the pyrimidinone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically multicomponent reactions . These reactions often involve the use of enolizable carbonylic compounds and can result in a wide variety of different dihydropyrimidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.16 . The compound is a powder at room temperature .

Safety and Hazards

The safety information for 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Future Directions

The future directions for the research and development of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . This could include the development of new synthetic methods to overcome the limitations of the Biginelli reaction and to increase the diversity of the resulting products .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one hydrochloride involves the condensation of ethyl acetoacetate with urea to form ethyl 3-ethyl-2-thioxo-4-pyrimidinecarboxylate, which is then cyclized with hydrazine hydrate to form 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Hydrazine hydrate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with urea in the presence of a base catalyst to form ethyl 3-ethyl-2-thioxo-4-pyrimidinecarboxylate.", "Step 2: Ethyl 3-ethyl-2-thioxo-4-pyrimidinecarboxylate is cyclized with hydrazine hydrate to form 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one.", "Step 3: 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one is treated with hydrochloric acid to form the hydrochloride salt of the compound." ] }

1909316-29-5

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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